Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable thioamide.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are employed.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiazole ring and the fluorophenyl group is particularly significant, as these moieties are known to enhance biological activity.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetamido group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)thiazole-4-carboxylate
- Ethyl 2-(2-((4-bromophenyl)thio)acetamido)thiazole-4-carboxylate
- Ethyl 2-(2-((4-methylphenyl)thio)acetamido)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound potentially more effective in its applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13FN2O3S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S2/c1-2-20-13(19)11-7-22-14(16-11)17-12(18)8-21-10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18) |
InChI Key |
KSUXLCYAINIOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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